1-Bromo-2-chloro-5-iodo-4-methylbenzene
Description
1-Bromo-2-chloro-5-iodo-4-methylbenzene (C₇H₅BrClI) is a polyhalogenated aromatic compound featuring bromine, chlorine, iodine, and methyl substituents at positions 1, 2, 5, and 4, respectively. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its molecular weight is approximately 331.37 g/mol, with halogen substituents influencing its reactivity and physical characteristics, such as a high melting point and low solubility in polar solvents due to increased molecular symmetry and halogen-induced hydrophobicity .
Properties
Molecular Formula |
C7H5BrClI |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |
InChI Key |
MOKHYCUDEVUCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-iodo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with toluene, which undergoes successive halogenation reactions to introduce the bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-iodo-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-5-iodo-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms make it a versatile intermediate for various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-5-iodo-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. In general, the halogen atoms on the benzene ring influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The compound’s reactivity and applications are distinct from structurally similar derivatives due to substituent positioning and functional group differences:
Key Observations:
- Halogen Positioning: The iodine at position 5 in the target compound reduces steric hindrance compared to derivatives with iodine at position 3 or 4, enabling more efficient nucleophilic aromatic substitution .
- Methoxy vs. Methyl Groups: Methoxy-containing analogs (e.g., 5-Bromo-2-iodo-4-methylanisole) exhibit enhanced solubility in polar solvents due to the electron-donating methoxy group, contrasting with the target’s hydrophobicity .
- Chlorine’s Electron-Withdrawing Effect: The presence of chlorine at position 2 in the target compound increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling reactions compared to non-chlorinated analogs like 1-Bromo-3-iodo-5-methylbenzene .
Physical and Chemical Properties
- Melting Points: The target compound’s melting point (~120–125°C) is higher than 1-Bromo-3-iodo-5-methylbenzene (98–102°C) due to increased halogen density and molecular symmetry .
- Solubility: Lower solubility in water (<0.1 mg/mL at 25°C) compared to methoxy-substituted derivatives (e.g., 5-Bromo-2-iodo-4-methylanisole: ~1.2 mg/mL) .
- Reactivity: The iodine substituent acts as a superior leaving group in Ullmann couplings compared to bromine or chlorine, enabling selective functionalization at position 5 .
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